Product packaging for (4-Allyl-2-methoxyphenoxy)acetic acid(Cat. No.:CAS No. 6331-61-9)

(4-Allyl-2-methoxyphenoxy)acetic acid

Cat. No.: B1330266
CAS No.: 6331-61-9
M. Wt: 222.24 g/mol
InChI Key: FQBPCNCFOCPCJP-UHFFFAOYSA-N
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Description

(4-Allyl-2-methoxyphenoxy)acetic Acid (CAS 6331-61-9) is a high-purity chemical building block of significant interest in medicinal chemistry research. It is a derivative of eugenol, a natural phenylpropanoid, and serves as a crucial synthetic intermediate for the development of novel bioactive compounds . Recent scientific studies have demonstrated its application in the design and synthesis of eugenol-containing 1,2,3-triazole derivatives, which show potent in vitro antifungal activity . These derivatives, particularly those synthesized from this core structure, have exhibited promising results against the dermatophyte Trichophyton rubrum , a fungus associated with skin infections, with some compounds showing activity several times more potent than the parent natural product eugenol . The compound is a solid at room temperature with a melting point of 99.0 to 103.0 °C and is soluble in solvents like methanol . It is offered with a purity of >98.0% and is immediately available for research applications. This product is intended for laboratory research use only and is not approved for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1330266 (4-Allyl-2-methoxyphenoxy)acetic acid CAS No. 6331-61-9

Properties

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3,5-7H,1,4,8H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBPCNCFOCPCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876826
Record name Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6331-61-9
Record name 2-[2-Methoxy-4-(2-propen-1-yl)phenoxy]acetic acid
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Record name Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-
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Record name (4-Allyl-2-methoxyphenoxy)acetic Acid
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Synthetic Methodologies for 4 Allyl 2 Methoxyphenoxy Acetic Acid

Isolation and Pre-functionalization of Eugenol (B1671780) for Chemical Synthesis

Eugenol serves as an ideal and sustainable starting material for producing a variety of chemical compounds, including (4-Allyl-2-methoxyphenoxy)acetic acid. jmb.or.krscielo.br Its inherent chemical structure, featuring a phenolic hydroxyl group, a methoxy (B1213986) group, and an allyl chain, provides multiple sites for chemical modification. walisongo.ac.idresearchgate.netacs.orgrsc.org

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound that is the principal component of clove oil, extracted from the clove plant (Syzygium aromaticum). walisongo.ac.id It can also be sourced from other plants or derived from the depolymerization of lignin, making it a valuable renewable feedstock for the chemical industry. jmb.or.krresearchgate.net The availability and structure of eugenol make it an attractive starting point for the synthesis of more complex molecules. scielo.brnih.gov Its use in creating value-added chemicals represents an environmentally friendly alternative to petroleum-based synthesis. jmb.or.kr

The synthesis of this compound begins with the activation of eugenol's phenolic hydroxyl group. This is typically achieved by deprotonation using a base to form a phenoxide salt, specifically a sodium eugenolate. researchgate.netsemanticscholar.org This initial transformation is crucial as it converts the weakly nucleophilic hydroxyl group into a much more reactive nucleophile, which is essential for the subsequent etherification step. researchgate.netugm.ac.id The formation of the sodium eugenolate is accomplished by reacting eugenol with a base like sodium hydroxide (B78521) (NaOH). researchgate.netsemanticscholar.orgugm.ac.id This water-soluble salt can then be readily used in the next synthetic step. ugm.ac.id This pre-functionalization is a key step that directs the subsequent reaction to the desired phenolic oxygen.

Classical Etherification Routes to this compound

The formation of the ether linkage in this compound is most commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.org

The Williamson ether synthesis is an SN2 reaction involving an alkoxide (or in this case, a phenoxide) and an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, the sodium eugenolate prepared in the previous step acts as the nucleophile, attacking an α-haloacetate reagent. researchgate.netsemanticscholar.org This reaction is a versatile and popular method for preparing both symmetrical and asymmetrical ethers. wikipedia.org

To form the acetic acid moiety on the phenolic oxygen of eugenol, an α-haloacetate reagent is required. Common examples used in this synthesis are sodium chloroacetate (B1199739) (α-monochloroacetate) or ethyl chloroacetate. walisongo.ac.idresearchgate.netsemanticscholar.org The phenoxide ion attacks the electrophilic carbon atom of the α-haloacetate, displacing the halide ion (e.g., chloride) and forming the characteristic ether bond of the final product. wikipedia.org One documented procedure involves the alkoxylation of eugenol with α-monochloroacetate in a reflux condition to produce the target acid, which yielded 70.52% after recrystallization. researchgate.netsemanticscholar.org Alternatively, the ester derivative, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, can be synthesized first using a reagent like ethyl chloroacetate, which can then be hydrolyzed to the final carboxylic acid. walisongo.ac.id

The choice of base is critical for both the initial deprotonation of eugenol and for facilitating the Williamson ether synthesis. Sodium hydroxide (NaOH) is commonly used to transform eugenol into the highly reactive sodium eugenolate intermediate. researchgate.netsemanticscholar.orgugm.ac.id

In syntheses that start from eugenol and an alkyl halide directly, a base is needed to deprotonate the phenol (B47542) in situ. Potassium carbonate (K₂CO₃) is frequently used for this purpose, particularly in reactions involving ethyl chloroacetate. walisongo.ac.id The efficiency of the reaction is highly dependent on the solvent system used in conjunction with the base. For instance, a study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate using K₂CO₃ as the base found significant variations in yield depending on the polar aprotic solvent employed. walisongo.ac.id

Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate with K₂CO₃ in Various Solvents walisongo.ac.id
SolventYield (%)
N,N-dimethylformamide (DMF)91
Dimethyl sulfoxide (B87167) (DMSO)51
Acetonitrile (B52724) (CH₃CN)47
Tetrahydrofuran (THF)No product

As the data indicates, N,N-dimethylformamide (DMF) provided the highest yield (91%), demonstrating its effectiveness as a solvent for this particular base-catalyzed etherification. walisongo.ac.id

Reaction Condition Control for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the output of high-purity this compound. Key factors include the choice of solvent, reaction temperature, and reflux conditions, all of which can significantly influence the reaction kinetics and the formation of byproducts.

The selection of a solvent is a critical parameter in the synthesis of this compound and its esters, typically prepared via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by the phenoxide ion of eugenol. The polarity and aprotic nature of the solvent play a pivotal role in solvating the reactants and influencing the reaction rate.

Polar aprotic solvents are particularly effective for this synthesis. A study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a closely related ester, demonstrated the significant impact of the solvent on product yield. walisongo.ac.id The reaction between eugenol and ethyl chloroacetate in the presence of potassium carbonate as a base was tested in several polar aprotic solvents. walisongo.ac.id The results indicated that N,N-dimethylformamide (DMF) provided the highest yield, followed by dimethyl sulfoxide (DMSO) and acetonitrile (CH₃CN). walisongo.ac.idwalisongo.ac.id Tetrahydrofuran (THF) was also considered in the study. walisongo.ac.id The differing yields can be attributed to the ability of these solvents to solvate the cation of the base, thereby increasing the nucleophilicity of the eugenolate anion. walisongo.ac.id

SolventYield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate (%)
N,N-dimethylformamide (DMF)91
Dimethyl sulfoxide (DMSO)51
Acetonitrile (CH₃CN)47

Temperature control is another vital aspect of synthesizing this compound. The reaction temperature affects the rate of the desired reaction as well as potential side reactions. In the synthesis of the ethyl ester derivative, the initial reaction was conducted at 0°C, followed by stirring at room temperature. walisongo.ac.id

For the direct synthesis of the carboxylic acid, often referred to as eugenyl acetate (B1210297), reflux conditions are commonly employed. usu.ac.idresearchgate.netsemanticscholar.org Refluxing involves heating the reaction mixture to its boiling point and condensing the vapors back into the flask, allowing the reaction to be carried out at a constant, elevated temperature for an extended period. This technique ensures that the reaction proceeds to completion without the loss of solvent or reactants. The specific temperature of the reflux is determined by the boiling point of the solvent used. For instance, syntheses using methanol (B129727) or benzene (B151609) as solvents are conducted under reflux to drive the reaction forward. usu.ac.idresearchgate.netsemanticscholar.org

Advancements in Green Synthesis of this compound

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that are more environmentally friendly. This includes the use of renewable starting materials, reducing waste, and improving energy efficiency.

The primary route to this compound starts from eugenol, a major constituent of clove oil. researchgate.net The use of eugenol, a renewable, plant-derived resource, is a key feature of the green synthesis of its derivatives. researchgate.netuns.ac.id The synthesis is typically achieved through an alkoxylation reaction, a type of Williamson ether synthesis, where the hydroxyl group of eugenol is reacted with an α-haloacetate, such as α-monochloroacetate, in the presence of a base like sodium hydroxide (NaOH). usu.ac.idresearchgate.netsemanticscholar.org This reaction transforms the hydroxyl group of eugenol into a sodium eugenolate, which then acts as a nucleophile to displace the chloride ion from the α-monochloroacetate. usu.ac.idresearchgate.net This method is considered environmentally benign due to its straightforward nature and the use of a natural precursor. One reported synthesis following this methodology yielded the product in a solid form with a 70.52% yield after recrystallization. usu.ac.idresearchgate.netsemanticscholar.org

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The ideal atom economy is 100%, meaning all reactant atoms are found in the product, with no byproducts. jocpr.com

C₁₀H₁₂O₂ (Eugenol) + C₂H₃ClO₂ (Chloroacetic Acid) + 2 NaOH → C₁₂H₁₄O₄ (this compound Sodium Salt) + NaCl + 2 H₂O

For the purpose of calculating the atom economy for the final acid product, we consider the formation of the acid after acidification. The main byproduct of the substitution step is sodium chloride.

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Chemical Transformations and Derivatization Strategies of 4 Allyl 2 Methoxyphenoxy Acetic Acid

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of (4-allyl-2-methoxyphenoxy)acetic acid is readily converted into a range of ester derivatives. This transformation is typically achieved through acid-catalyzed esterification, a process that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Synthesis of Alkyl 2-(4-Allyl-2-methoxyphenoxy)acetates

The synthesis of alkyl esters from this compound is a common derivatization strategy. The choice of alcohol dictates the nature of the resulting alkyl ester, leading to a variety of compounds with potentially different physicochemical properties.

The methyl ester, methyl 2-(4-allyl-2-methoxyphenoxy)acetate, can be synthesized in high yield via the esterification of this compound with methanol (B129727). In a typical procedure, the reaction is carried out in benzene (B151609) as a solvent with a catalytic amount of sulfuric acid (H₂SO₄) under reflux conditions. This method has been reported to produce the methyl ester with a yield of 81.36%. researchgate.netsemanticscholar.org

Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate has been synthesized through the alkylation of eugenol (B1671780) with ethyl chloroacetate (B1199739) in the presence of a base. walisongo.ac.id This reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, has been studied in various polar aprotic solvents. walisongo.ac.id The choice of solvent significantly impacts the reaction yield, with N,N-dimethylformamide (DMF) providing the highest yield of 91%. walisongo.ac.id

SolventYield (%)
N,N-dimethylformamide (DMF)91
Dimethyl sulfoxide (B87167) (DMSO)51
Acetonitrile (B52724) (CH₃CN)47

While specific examples for the synthesis of other alkyl esters such as n-propyl, isopropyl, and n-butyl 2-(4-allyl-2-methoxyphenoxy)acetate are not extensively detailed in the reviewed literature, their synthesis can be achieved through the general principles of Fischer-Speier esterification. organic-chemistry.orgathabascau.ca This acid-catalyzed condensation reaction between this compound and the corresponding alcohol (n-propanol, isopropanol, or n-butanol) would be expected to yield the desired ester. organic-chemistry.orgathabascau.cayoutube.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.orgathabascau.ca

Amidation Reactions Leading to Substituted Acetamides

The carboxylic acid functionality of this compound can also be converted to amides through reaction with primary or secondary amines. This transformation typically proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Acyl Substitution for Amide Formation

A notable example of amide formation is the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide. researchgate.netsemanticscholar.orgusu.ac.id This reaction is carried out by treating methyl 2-(4-allyl-2-methoxyphenoxy)acetate with diethanolamine (B148213) in methanol, using sodium methoxide (B1231860) (NaOCH₃) as a catalyst. The reaction mixture is heated under reflux for 5 hours, resulting in the formation of the desired N,N-disubstituted acetamide (B32628) in a 72.99% yield. researchgate.netsemanticscholar.orgusu.ac.id

ReactantsCatalystSolventReaction ConditionsProductYield (%)
Methyl 2-(4-allyl-2-methoxyphenoxy)acetate, DiethanolamineSodium methoxide (NaOCH₃)MethanolReflux, 5 hours2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide72.99

This transformation highlights a two-step strategy where the carboxylic acid is first converted to an ester, which then serves as a more reactive intermediate for amidation. usu.ac.id This approach can be advantageous for the synthesis of a wide array of substituted acetamides by varying the amine nucleophile.

Mechanistic Aspects of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

A common strategy involves the use of coupling reagents like carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism begins with the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine. The amine attacks the carbonyl carbon of the activated acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the urea (B33335) byproduct (e.g., dicyclohexylurea) and forming the stable amide bond. luxembourg-bio.com To suppress side reactions and reduce potential racemization when working with chiral compounds, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. luxembourg-bio.com HOBt can react with the O-acylisourea to form an active ester, which then cleanly reacts with the amine. luxembourg-bio.com

Another approach is the conversion of the carboxylic acid to an ester, such as a methyl ester. semanticscholar.orgusu.ac.id The ester then undergoes nucleophilic acyl substitution with the amine. This process, sometimes referred to as aminolysis or amidase, is often catalyzed by a base (like sodium methoxide) and may require heat to proceed efficiently. semanticscholar.orgresearchgate.netusu.ac.id

Hydrazide and Subsequent Hydrazone Formations

Further derivatization of the carboxylic acid group can be achieved through the formation of hydrazides, which are themselves valuable intermediates for synthesizing hydrazones.

Synthesis of 2-(4-Allyl-2-methoxyphenoxy)acetohydrazide (B5619024)

The synthesis of 2-(4-allyl-2-methoxyphenoxy)acetohydrazide is typically accomplished by reacting an ester derivative of the parent acid, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, with hydrazine (B178648) hydrate. nih.govresearchgate.net This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, displacing the alkoxy group of the ester. The reaction is commonly carried out in a protic solvent like ethanol (B145695) under reflux conditions for several hours to ensure complete conversion. nih.govresearchgate.net

Condensation Reactions for Hydrazone Derivative Formation

The synthesized 2-(4-allyl-2-methoxyphenoxy)acetohydrazide serves as a building block for creating a wide array of hydrazone derivatives. Hydrazones are formed through the condensation reaction between the hydrazide and an aldehyde or a ketone. asianpubs.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone linkage. mdpi.com This method allows for the introduction of various substituted aromatic or aliphatic groups into the final molecule, depending on the choice of the carbonyl compound. asianpubs.org

Data Tables

Table 1: Synthesis of Amide Derivatives

Starting Acid Derivative Amine Product Yield (%)
Methyl 2-(4-allyl-2-methoxyphenoxy)acetate Diethanolamine N,N-bis(2-hydroxyethyl)-2-(4-allyl-2-methoxyphenoxy)acetamide 72.99% semanticscholar.orgusu.ac.id
Methyl 2-(4-allyl-2-methoxyphenoxy)acetate Adamantan-2-amine N-(Adamantan-2-yl)-2-(4-allyl-2-methoxyphenoxy)acetamide Not specified researchgate.net

Table 2: Synthesis of Hydrazide and Hydrazone Derivatives

Reactant 1 Reactant 2 Product Type Reaction Conditions
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate Hydrazine Hydrate Acetohydrazide Ethanol, Reflux nih.govresearchgate.net

Functional Group Manipulations on the Allyl Moiety

The allyl group of this compound, a derivative of eugenol, presents a versatile site for a variety of chemical transformations. The electron-rich double bond of the allyl moiety is amenable to numerous addition and functionalization reactions, allowing for the synthesis of a wide array of novel derivatives with tailored properties.

Thiol-ene Click Chemistry on Olefinic Substrates

Thiol-ene "click" chemistry has emerged as a highly efficient and robust method for the modification of olefinic compounds, including eugenol and its derivatives. rsc.orgpittstate.edu This reaction involves the addition of a thiol (R-SH) across a double bond, typically proceeding via a radical-mediated chain mechanism. alfa-chemistry.com The process is characterized by high yields, stereoselectivity (often anti-Markovnikov), and tolerance to a wide range of functional groups, making it a powerful tool in materials science and bioconjugation. alfa-chemistry.comnih.gov

The reaction can be initiated by photolysis or thermal decomposition of a radical initiator. researchgate.net The process begins with the formation of a thiyl radical (RS•), which then adds to the alkene of the this compound derivative. This addition forms a carbon-centered radical intermediate, which subsequently abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. alfa-chemistry.com

Research on eugenol, the parent compound of this compound, has demonstrated the utility of this reaction for creating multifunctional monomers and polymers. rsc.orgresearchgate.net For instance, reacting the allyl group with thiols containing additional functional groups, such as carboxylic acids (e.g., 3-mercaptopropionic acid, thiomalic acid) or hydroxyls, introduces new reactive handles onto the molecule. pittstate.eduresearchgate.net These modified eugenol derivatives have been used to synthesize UV-curable resins and polyols for high-performance polyurethanes. rsc.orgpittstate.edu The conversion of the carbon-carbon double bond in these reactions is often quantitative, approaching 100% under optimized conditions. pittstate.edu

Table 1: Examples of Thiol-ene Reactions on Eugenol-based Substrates

Thiol ReagentEugenol DerivativeInitiator/ConditionsProduct TypeReference
3-mercaptopropionic acidEugenol2,2-dimethoxy-2-phenylacetophenone (DMPA), UV lightCarboxylic acid functionalized monomer researchgate.net
Thiomalic acidEugenolDMPA, UV lightDiacid functionalized monomer researchgate.net
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Triallyl Eugenol DerivativePhoto-initiatedCrosslinked thermoset material bohrium.com
1,6-hexanedithiolEugenol-based diene-Oligomer for self-healing polymers researchgate.net

Other Addition Reactions and π-System Transformations

Beyond thiol-ene chemistry, the allyl π-system of this compound and its precursors is susceptible to various other addition reactions. A significant transformation is epoxidation, which converts the alkene into a three-membered oxirane ring. This reaction is valuable as the resulting epoxide is a versatile intermediate for further functionalization, such as ring-opening with nucleophiles to introduce amino or hydroxyl groups. researchgate.net The epoxidation of eugenol derivatives can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net However, the presence of the electron-rich phenolic ring can lead to side reactions, necessitating careful selection of reaction conditions for selective alkene oxidation. walshmedicalmedia.com

The allyl group may also undergo migration under certain reaction conditions, leading to the formation of the more thermodynamically stable isoeugenol (B1672232) derivative, where the double bond is conjugated with the aromatic ring. walshmedicalmedia.com This isomerization transforms the terminal alkene into an internal alkene, altering its reactivity and the stereochemical outcomes of subsequent reactions.

Furthermore, hydrothiolation reactions catalyzed by Lewis acids such as scandium triflate have been shown to proceed with Markovnikov selectivity on related allyl silanes, suggesting another potential pathway for functionalizing the allyl group of this compound. nih.gov

Broader Reaction Scope and Interconversions

Hydrolysis of Ester Functionalities

This compound is commonly synthesized by the hydrolysis of its corresponding esters, such as ethyl or methyl (4-allyl-2-methoxyphenoxy)acetate. researchgate.netwalisongo.ac.id This synthetic route typically begins with the alkylation of eugenol's phenolic hydroxyl group with an α-haloacetate ester (e.g., ethyl chloroacetate) under basic conditions, a variant of the Williamson ether synthesis. researchgate.netwalisongo.ac.id

The subsequent hydrolysis of the resulting ester to the desired carboxylic acid can be performed under either acidic or basic conditions. masterorganicchemistry.com For example, vigorous hydrolysis using a mixture of hydrobromic acid and acetic acid has been shown to be effective for related compounds. beilstein-journals.org Base-catalyzed hydrolysis, or saponification, using reagents like sodium hydroxide (B78521) or potassium hydroxide is also a standard method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification then yields the final this compound. researchgate.net The synthesis of the acid from eugenol and subsequent esterification and amidation has been reported with good yields at each step. researchgate.netsemanticscholar.org

Table 2: Synthesis and Hydrolysis of this compound Precursors

Precursor EsterAlkylation Reagent for EugenolHydrolysis/Subsequent Reaction ConditionsFinal ProductReference
Ethyl (4-allyl-2-methoxyphenoxy)acetateEthyl chloroacetateNot specified (synthesis of ester reported)This compound (implied) walisongo.ac.idwalisongo.ac.id
This compoundα-monochloroacetateRecrystallization from hot waterThis compound researchgate.netkemdikbud.go.id
Methyl (4-allyl-2-methoxyphenoxy)acetate(from the corresponding acid)Amidation with diethanolamine2-(4-allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide researchgate.netsemanticscholar.org

Oxidative Transformations

The structure of this compound is susceptible to various oxidative transformations. While the phenolic hydroxyl group of the parent eugenol is a primary site for oxidation, leading to quinone methide intermediates, this pathway is blocked in this compound due to the ether linkage. oup.com Consequently, oxidation is more likely to occur at the allyl group or the aromatic ring itself.

As mentioned previously, the allyl double bond can be oxidized to an epoxide. researchgate.netwalshmedicalmedia.com Other oxidative reactions at the allyl group include photo-oxygenation, which can produce hydroperoxide derivatives. researchgate.net For example, sensitized photochemical oxygenation of eugenol has been shown to yield hydroperoxides at the allylic position. researchgate.net Such reactions introduce oxygen-containing functionalities that can serve as handles for further chemical derivatization.

The aromatic ring, despite the ether linkage, remains electron-rich due to the methoxy (B1213986) and ether substituents and could be susceptible to oxidative degradation under harsh conditions. However, controlled oxidation primarily targets the more reactive allyl moiety. These oxidative transformations provide pathways to a variety of functionalized derivatives with potential applications in synthesis and materials science. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Allyl 2 Methoxyphenoxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be mapped out in detail.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in (4-Allyl-2-methoxyphenoxy)acetic acid are indicative of their specific electronic surroundings.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Experimental data in deuterated chloroform (B151607) (CDCl₃) shows a doublet at approximately 6.91 ppm (J = 7.9 Hz) and a multiplet around 6.76 ppm, corresponding to these aromatic protons. acs.orgnih.gov The allyl group gives rise to a characteristic set of signals: a multiplet for the methine proton (-CH=CH₂) observed around 5.94 ppm, and another multiplet for the terminal vinyl protons (=CH₂) appearing near 5.11 ppm. acs.orgnih.gov

The methylene (B1212753) protons of the allyl group (-CH₂-CH=CH₂) are expected to appear as a doublet around 3.38 ppm. The singlet for the three methoxy (B1213986) (-OCH₃) protons is typically found near 3.88 ppm. aip.org The methylene protons of the acetic acid moiety (-OCH₂COOH) would produce a singlet in the 4.6-4.7 ppm range. The acidic proton of the carboxyl group (-COOH) is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, though its position can be variable and dependent on solvent and concentration.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH ~6.91 d 7.9
Aromatic CH ~6.76 m -
-CH=CH₂ ~5.94 m -
=CH₂ ~5.11 m -
-OCH₃ ~3.88 s -
Allyl -CH₂- ~3.38 d -
-O-CH₂-COOH ~4.65 s -
-COOH >10 br s -

Note: Some values are based on experimental data for the title compound, while others are inferred from spectral data of closely related precursors and derivatives. acs.orgnih.govaip.org

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to characterize the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum of this compound recorded in DMSO-d₆ shows twelve distinct signals, corresponding to the twelve carbon atoms in the structure. The downfield signal at δ 170.38 ppm is characteristic of the carboxylic acid carbonyl carbon (-COOH). walisongo.ac.id Another analysis confirms this carbonyl carbon resonance at 172.57 ppm. aip.org The aromatic carbons appear in the δ 112-149 ppm range. The two oxygen-substituted aromatic carbons are observed at δ 148.82 and 145.53 ppm. The carbon of the vinyl group (-CH=) is found at δ 137.95 ppm, while the terminal vinyl carbon (=CH₂) resonates at δ 115.60 ppm. walisongo.ac.id The aliphatic carbons appear at higher fields, with the ether-linked methylene carbon (-OCH₂-) at δ 65.18 ppm, the methoxy carbon (-OCH₃) at δ 55.50 ppm, and the allylic methylene carbon (-CH₂-) at δ 39.31 ppm. walisongo.ac.id

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm)
-COOH 170.38
Ar C-O-CH₂ 148.82
Ar C-O-CH₃ 145.53
-CH=CH₂ 137.95
Ar C-Allyl 133.05
Ar CH 120.08
=CH₂ 115.60
Ar CH 113.42
Ar CH 112.69
-O-CH₂-COOH 65.18
-OCH₃ 55.50
Allyl -CH₂- 39.31

Data sourced from patent literature. walisongo.ac.id

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment maps ¹H-¹H coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the protons within the allyl group, confirming the -CH₂-CH=CH₂ spin system. It would also show correlations between adjacent aromatic protons, helping to definitively assign their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would show a cross-peak connecting the proton signal of the methoxy group (~3.88 ppm) to its carbon signal (~55.50 ppm), and similarly for each aromatic CH group, the vinyl protons, and the three distinct methylene groups, thus pairing the proton and carbon skeletons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for connecting different functional groups. Key HMBC correlations for this structure would include:

A cross-peak from the methylene protons of the acetic acid group (-OCH₂-) to the aromatic carbon they are attached to via the ether linkage (C-O at ~148.82 ppm) and to the carbonyl carbon (~170.38 ppm).

Correlations from the allylic methylene protons to the aromatic carbons, confirming the attachment point of the allyl group.

Correlations from the methoxy protons to the aromatic carbon at ~145.53 ppm.

Together, these 2D techniques provide an unambiguous confirmation of the molecular structure assigned from 1D NMR data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature for the carboxylic acid is a very broad absorption band in the 3300-2500 cm⁻¹ region, which is due to the O-H stretching vibration. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. For the corresponding ethyl ester derivative, this C=O stretch is observed at a higher frequency, around 1731-1759 cm⁻¹. aip.orgwalisongo.ac.id

The ether linkage (Ar-O-CH₂) is identified by C-O stretching bands, typically appearing in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are observed as a series of absorptions in the 1600-1450 cm⁻¹ range. The allyl group is characterized by the C=C stretch around 1640 cm⁻¹ and the =C-H stretching of the vinyl group just above 3000 cm⁻¹ (e.g., ~3077 cm⁻¹). walisongo.ac.id Aliphatic C-H stretching from the methylene and methoxy groups is observed in the 3000-2840 cm⁻¹ region. walisongo.ac.id

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Carboxylic Acid C=O stretch 1725 - 1700 (strong)
Alkene =C-H stretch 3100 - 3000
Alkyl/Methoxy C-H stretch 3000 - 2840
Aromatic/Alkene C=C stretch 1650 - 1450
Ether C-O stretch 1260 - 1000

Note: Frequencies are based on established ranges and data from closely related derivatives. walisongo.ac.id

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure.

The monoisotopic mass of this compound (C₁₂H₁₄O₄) is calculated to be 222.0892 Da. In high-resolution mass spectrometry (HRMS), this value can be confirmed with high precision. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), the molecule can be observed as various adducts. Predicted m/z values for common adducts include [M+H]⁺ at 223.0965, [M+Na]⁺ at 245.0784, and in negative ion mode, [M-H]⁻ at 221.0819. uni.lu

The fragmentation pattern in MS provides further structural evidence. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the ether bond, leading to the loss of the carboxymethyl group (-CH₂COOH) or fragments related to it.

Fragmentation of the allyl side chain.

Formation of a stable phenoxy cation or related aromatic fragments.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the findings from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). researchgate.netcore.ac.uk For this compound, with a chemical formula of C12H14O4, the theoretical monoisotopic mass is 222.089209 Da. researchgate.net

Experimental data for a closely related derivative, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate (C14H18O4), obtained via High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), showcases the precision of this technique. The study reported an observed m/z of 273.1109 for the sodium adduct ([M+Na]+), which is in excellent agreement with the calculated mass of 273.1103 for C14H18O4Na. walisongo.ac.id This minute difference between the observed and calculated mass confirms the elemental composition of the derivative with high confidence.

Table 1: HRMS Data for Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate

Parameter Value
Formula C14H18O4
Adduct [M+Na]+
Calculated m/z 273.1103
Observed m/z 273.1109

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules such as carboxylic acids. walisongo.ac.id It allows for the ionization of the analyte directly from a solution, typically by protonation to form [M+H]+ ions in positive ion mode or deprotonation to form [M-H]- ions in negative ion mode. ed.ac.ukresearchgate.net

For this compound, ESI-MS would be expected to readily generate the deprotonated molecule [M-H]- in negative ion mode, with a predicted m/z of 221.08192. In positive ion mode, adducts with protons ([M+H]+), sodium ([M+Na]+), or potassium ([M+K]+) are commonly observed. The predicted m/z values for these adducts provide a characteristic fingerprint for the identification of the compound in complex mixtures.

Table 2: Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]+ 223.09648
[M+Na]+ 245.07842
[M-H]- 221.08192
[M+K]+ 261.05236

X-ray Crystallography

As specific crystallographic data for this compound is not publicly available, the following sections will utilize data from the closely related compound, 2-(2-methoxyphenyl)acetic acid (C9H10O3), as a representative example to illustrate the principles of X-ray crystallographic analysis for this class of compounds.

Single-Crystal X-ray Diffraction Analysis of Molecular Structure and Conformation

Table 3: Crystallographic Data for the Analogue 2-(2-methoxyphenyl)acetic acid

Parameter Value
Chemical Formula C9H10O3
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.2570(6)
b (Å) 7.9250(4)
c (Å) 29.8796(13)
Volume (ų) 3376.0(3)
Z 16

Elucidation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the case of carboxylic acids like this compound and its analogues, hydrogen bonding is a dominant directional force. The carboxylic acid groups typically form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.

Computational Chemistry and Theoretical Investigations of 4 Allyl 2 Methoxyphenoxy Acetic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate derivatives of eugenol (B1671780) and other phenoxyacetic acids. scispace.comyildiz.edu.tr

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For (4-Allyl-2-methoxyphenoxy)acetic acid, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized geometry corresponds to the most probable structure of the molecule in a vacuum.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are standard for this purpose. researchgate.net The energetic landscape can be explored by identifying various stable conformations (local minima) and the transition states that connect them. This provides a detailed map of the molecule's flexibility and the energy barriers for conformational changes. For instance, rotations around the single bonds of the allyl and acetic acid side chains would lead to different conformers with distinct energy levels.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-O (ether)~ 1.37 Å
Bond LengthC=O (carboxyl)~ 1.21 Å
Bond LengthO-H (carboxyl)~ 0.97 Å
Bond AngleC-O-C (ether)~ 118°
Dihedral AngleC-C-O-CVaries with conformation
Note: These values are illustrative and based on typical parameters for similar molecular structures. Actual values would be determined from specific DFT calculations.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For related compounds like eugenol and its acetate (B1210297) derivative, DFT has been used to determine these orbital energies and predict their relative stabilities and reactivity. researchgate.net

Table 2: Illustrative Electronic Properties of this compound

PropertyDescriptionPredicted Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO~ 4.5 eV
Note: These are representative values. The specific energies would be calculated via DFT analysis.

Molecular Modeling and Simulation

Beyond static electronic structure calculations, molecular modeling and simulations explore the dynamic behavior of molecules and their interactions with their environment.

In silico methods can predict how this compound might interact with other molecules, such as biological receptors or chemical reactants. Reactivity descriptors, derived from DFT calculations, can pinpoint the most likely sites for electrophilic or nucleophilic attack. For example, the distribution of electrostatic potential on the molecular surface can highlight regions that are electron-rich (negatively charged) or electron-poor (positively charged), indicating sites prone to interaction with other polar molecules. Similar computational approaches have been applied to various phenoxyacetic acid derivatives to predict their biological activities. doaj.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its rotatable allyl and acetic acid side chains, a multitude of conformations are possible.

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy (stable) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and interactions.

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other is important for predicting its physical properties, such as its state (solid, liquid, or gas) and solubility. The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that hydrogen bonding would be a dominant intermolecular force, potentially leading to the formation of dimers in the solid state or in nonpolar solvents.

Computational methods can quantify the strength of these interactions. By modeling a dimer or a small cluster of molecules, the binding energy can be calculated. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of the intermolecular bonds (e.g., hydrogen bonds, van der Waals interactions).

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgscispace.com This technique maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of how molecules pack together. rsc.orguwa.edu.au The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of intermolecular contacts and their relative strengths.

For this compound, a Hirshfeld surface analysis would partition the crystal structure to reveal the key interactions governing its solid-state architecture. The surface is mapped with properties like dnorm, which identifies regions of close contact. uomphysics.netmdpi.com Red spots on the dnorm surface indicate short, strong contacts, such as hydrogen bonds, while blue regions represent weaker and longer contacts. uomphysics.netmdpi.com

Given the functional groups present in this compound—a carboxylic acid, an ether, an aromatic ring, and an allyl group—the primary contributions to its crystal packing are expected to arise from hydrogen bonds and van der Waals forces. The most significant interactions would be O···H contacts due to the carboxylic acid group, followed by H···H, C···H, and C···C contacts.

Table 1: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact TypePredicted Contribution (%)Description of Interaction
O···H / H···O~40%Primarily represents the strong intermolecular hydrogen bonds formed between the carboxylic acid groups, which are the dominant organizing force in the crystal lattice. nih.gov
H···H~35-45%Represents the most abundant, though weaker, van der Waals interactions between the hydrogen atoms on the allyl, methoxy (B1213986), and aromatic groups. nih.gov
C···H / H···C~10-15%Arises from contacts between the carbon atoms of the aromatic ring and allyl group with nearby hydrogen atoms, contributing to the overall packing efficiency.
C···C~3-5%Indicates potential π-π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the packing of aromatic compounds. nih.gov

This quantitative breakdown allows for a comprehensive understanding of how non-covalent forces collectively stabilize the three-dimensional structure of the crystal.

Quantitative Assessment of Non-Covalent Interaction Energies

The stability and structure of molecular crystals are dictated by a delicate balance of various non-covalent interactions. tamu.edu Computational chemistry provides tools to quantify the energies of these interactions, offering insight into the forces that hold molecules together. researchgate.netacs.org For this compound, several types of non-covalent interactions are anticipated to play a crucial role.

The most dominant of these is the hydrogen bonding facilitated by the carboxylic acid moiety. Carboxylic acids are well-known to form highly stable cyclic dimers in the solid state, where two molecules are linked by a pair of strong O—H···O=C hydrogen bonds. researchgate.netnih.govnih.gov This interaction is characterized by a significant electrostatic component and is the primary contributor to the lattice energy. nih.gov

Beyond this primary interaction, other weaker forces are also significant:

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

C—H···O Interactions: Hydrogen atoms from the allyl, methoxy, or aromatic groups can form weak hydrogen bonds with the oxygen atoms of the carboxylic acid or ether groups of neighboring molecules.

Computational methods, such as Density Functional Theory (DFT) with dispersion corrections or high-level ab initio methods like CCSD(T), can be used to calculate the interaction energies. acs.orgacs.org Energy decomposition analysis can further break down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, dispersion, and induction energies. researchgate.net This provides a detailed quantitative picture of the nature and strength of the forces at play. bohrium.comrsc.org

Table 2: Principal Non-Covalent Interactions in this compound and Their Typical Interaction Energies

Interaction TypeInteracting GroupsTypical Energy Range (kcal/mol)Role in Crystal Structure
Hydrogen Bonding Carboxylic Acid Dimer (O—H···O=C)-10 to -15 (for the dimer)Primary structural motif, forms strong dimeric units. researchgate.net
π-π Stacking Phenyl Ring ↔ Phenyl Ring-1 to -3Contributes to the layered arrangement of molecules.
Weak Hydrogen Bonding C—H ··· O (Carboxyl/Ether)-0.5 to -2Provides additional stabilization and links the primary dimer units.
Dispersion Forces All parts of the moleculeVariableContributes to overall crystal cohesion and packing density.

By quantifying these energies, a hierarchical understanding of the crystal packing emerges, with strong hydrogen-bonded dimers forming the primary building blocks that are then arranged and held together by a network of weaker interactions.

Theoretical Spectroscopic Predictions

Computational NMR and IR Spectral Interpretation

Computational spectroscopy is an indispensable tool for predicting and interpreting the spectral properties of molecules. numberanalytics.comnih.gov Methods like Density Functional Theory (DFT) can accurately calculate the vibrational frequencies (IR) and nuclear magnetic shieldings (NMR), which are then converted into theoretical spectra that aid in the assignment of experimental data. wisc.edunumberanalytics.com

Infrared (IR) Spectroscopy: A theoretical IR spectrum for this compound can be computed to identify its characteristic vibrational modes. numberanalytics.com The calculated frequencies correspond to specific molecular motions, such as the stretching and bending of bonds.

Key predicted vibrational frequencies would include:

A broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ range, indicative of strong hydrogen bonding.

A sharp, intense peak for the C=O (carbonyl) stretch of the carboxylic acid, expected around 1700-1720 cm⁻¹.

Several bands corresponding to C=C stretching from the aromatic ring (approx. 1450-1600 cm⁻¹) and the allyl group (approx. 1640 cm⁻¹).

Absorptions for the C-O stretching of the ether and carboxylic acid groups, typically found in the 1050-1300 cm⁻¹ region.

Vibrations associated with the C-H bonds of the aromatic, allyl, and methoxy groups.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretchCarboxylic Acid2500 - 3300Broad, Strong
C=O stretchCarboxylic Acid1700 - 1720Sharp, Strong
C=C stretchAllyl Group~1640Medium
C=C stretchAromatic Ring1450 - 1600Medium to Weak
C-O stretchEther & Acid1050 - 1300Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR spectra are performed to predict the chemical shifts (δ) for each unique nucleus in the molecule. nih.govstudypulse.au These predictions are highly valuable for assigning peaks in experimental spectra and confirming the molecular structure.

¹H NMR: The proton spectrum would show distinct signals for the carboxylic acid proton (highly deshielded, >10 ppm), aromatic protons (6.5-7.5 ppm), the vinyl protons of the allyl group (5.0-6.0 ppm), the protons of the -O-CH₂-C=O group (~4.7 ppm), the methoxy group protons (~3.8 ppm), and the allyl -CH₂- group (~3.3 ppm).

¹³C NMR: The carbon spectrum would feature a signal for the carbonyl carbon around 170-180 ppm. The aromatic carbons would appear between 110-150 ppm, while the carbons of the allyl, methoxy, and acetic acid methylene (B1212753) groups would resonate at higher fields.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

GroupPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
Carboxyl (C=O)170 - 180Carboxyl (-OH)> 10
Aromatic (C-O)145 - 150Aromatic (-CH=)6.5 - 7.5
Aromatic (-CH=)110 - 125Allyl (-CH=CH₂)5.8 - 6.1
Allyl (-CH=CH₂)135 - 140Allyl (-CH=CH₂)5.0 - 5.2
Allyl (-CH=CH₂)115 - 120Acetic Acid (-OCH₂-)~4.7
Acetic Acid (-OCH₂-)65 - 70Methoxy (-OCH₃)~3.8
Methoxy (-OCH₃)55 - 60Allyl (-CH₂-)~3.3
Allyl (-CH₂-)35 - 40

By comparing these computationally predicted spectra with experimental data, a high degree of confidence in the structural elucidation of this compound can be achieved. researchgate.net

Predicted Collision Cross Section (CCS) Values for Gas-Phase Characterization

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.comchromatographyonline.com A key parameter derived from these measurements is the collision cross section (CCS), which is a measure of the rotational average of the ion's surface area. news-medical.net The CCS value is an intrinsic physicochemical property that provides an additional dimension of identification, helping to distinguish between isomers and increase confidence in compound annotation. nih.govnih.gov

Due to the limited availability of experimental CCS data for all compounds, computational prediction models have become increasingly important. researchgate.netnih.govresearchgate.net These models, often based on machine learning algorithms or theoretical calculations, can predict CCS values for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) with a high degree of accuracy, typically within a few percent relative error. nih.govacs.org

For this compound, predicted CCS values can be calculated for different adducts that might be formed during mass spectrometry analysis. These theoretical values serve as a valuable reference for identifying the compound in complex mixtures when using IM-MS.

Table 5: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct TypeAdduct FormulaMass-to-Charge (m/z)Predicted CCS (Ų)
[M+H]⁺ C₁₂H₁₅O₄⁺223.0965147.0
[M+Na]⁺ C₁₂H₁₄O₄Na⁺245.0784154.7
[M-H]⁻ C₁₂H₁₃O₄⁻221.0819149.5
[M+NH₄]⁺ C₁₂H₁₈NO₄⁺240.1230164.9
[M+K]⁺ C₁₂H₁₄O₄K⁺261.0524152.6
[M+H-H₂O]⁺ C₁₂H₁₃O₃⁺205.0859141.1

Data sourced from publicly available databases using established prediction algorithms like CCSbase.

These predicted CCS values, in conjunction with accurate mass and fragmentation data, provide a powerful, multi-dimensional approach for the confident identification and characterization of this compound in various analytical applications.

Advanced Research Applications and Emerging Areas in Chemical Science Utilizing 4 Allyl 2 Methoxyphenoxy Acetic Acid

Design and Synthesis of Complex Organic Molecules

The inherent reactivity of (4-allyl-2-methoxyphenoxy)acetic acid makes it a valuable starting material and intermediate in the multi-step synthesis of a variety of organic compounds. Its structural features allow for selective transformations, enabling the construction of more complex molecular architectures.

This compound serves as a fundamental scaffold in the synthesis of more elaborate molecules through sequential chemical reactions. The carboxylic acid moiety can be readily converted into esters and amides, while the allyl group and the aromatic ring offer further sites for modification.

One notable application is in the synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628). This transformation is achieved through a three-step process starting from eugenol (B1671780): alkoxylation to form the acetic acid derivative, followed by esterification and then amidation. mdpi.comresearchgate.net The initial alkoxylation step, a Williamson ether synthesis, reacts eugenol with a haloacetic acid to produce this compound. mdpi.comresearchgate.net This intermediate is then esterified, for instance with methanol (B129727), to yield the corresponding methyl ester. mdpi.comresearchgate.net Finally, amidation with diethanolamine (B148213) produces the target acetamide compound. mdpi.comresearchgate.net

Another example involves a two-step protocol where eugenyl acetate (B1210297) is first converted to the corresponding cyclic carbonate through epoxidation, followed by carboxylation with carbon dioxide. vapourtec.com This multi-step process highlights how the functionalities of the eugenol-derived core can be sequentially modified to build more complex structures. vapourtec.com

The synthesis of various heterocyclic compounds also utilizes derivatives of this compound. For instance, the corresponding acetohydrazide can be synthesized, which then serves as a precursor for creating compounds bearing pyrrole (B145914) functionalities. nih.gov Similarly, novel 1,3,4-oxadiazole-hybrids have been synthesized from eugenol-based intermediates in multi-step sequences. acs.org Furthermore, the synthesis of eugenol derivatives containing a 1,2,3-triazole moiety has been achieved through a two-step process, often involving a copper(I)-catalyzed azide-alkyne cycloaddition as a key step. nih.gov These examples underscore the role of this compound and its close derivatives as pivotal intermediates in the construction of diverse and complex molecular frameworks.

The versatile chemical nature of this compound allows it to be a precursor to a wide array of organic compounds with varied functionalities. The reactivity of its different components can be harnessed to introduce new chemical motifs, leading to a broad library of derivatives.

The carboxylic acid group is a prime site for derivatization. Esterification with various alcohols can be performed to produce a range of esters. nih.govmdpi.com For example, esterification with methanol in the presence of an acid catalyst yields methyl eugenol acetate. mdpi.com Similarly, amidation reactions with different amines can lead to a diverse set of amide derivatives. The synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide is a clear illustration of this, where the carboxylic acid is transformed into an amide functionality. mdpi.com

The allyl group provides another avenue for structural diversification. It can undergo addition reactions, such as epoxidation, to form oxirane rings. mdpi.com These epoxides can then be further modified, for example, by ring-opening reactions to introduce new functional groups. The allyl group can also participate in thiol-ene "click" reactions, a highly efficient method for introducing sulfur-containing moieties.

The aromatic ring itself can be a site for further functionalization, although this is less commonly explored compared to the carboxylic acid and allyl groups. Nevertheless, the combination of these reactive sites makes this compound a valuable precursor for generating a wide range of structurally diverse molecules with potential applications in various fields of chemistry.

Contributions to Materials Science Chemistry

The unique chemical structure of this compound and its derivatives has garnered significant interest in materials science, particularly in the development of novel polymers. The ability to be derived from renewable resources like eugenol adds to its appeal in the pursuit of sustainable materials.

Derivatives of this compound can be incorporated into various polymer backbones to impart specific properties to the resulting materials. The aromatic ring provides rigidity and thermal stability, while the other functional groups can be used for cross-linking or further modification.

Eugenol-based compounds are utilized in the production of thermosetting resins, including epoxy resins, bismaleimide (B1667444) resins, and phthalonitrile (B49051) resins. mdpi.comnih.govresearchgate.net These materials are known for their high strength and thermal resistance. For instance, eugenol derivatives have been used to synthesize epoxy monomers, which can then be polymerized to form cross-linked networks. nih.govresearchgate.net The incorporation of the eugenol moiety can enhance the thermomechanical properties of the resulting composites, for example, when used with carbon fiber reinforcement. mdpi.comnih.govresearchgate.net

In the field of dental materials, eugenol derivatives have been synthesized and polymerized to create dental composites and orthopedic bone cements. nih.gov Methacrylate derivatives of eugenol can be copolymerized with other monomers, such as ethyl methacrylate, to produce polymers with pendant eugenol groups. nih.gov These materials have shown good thermal stability and reduced water sorption compared to conventional poly(ethyl methacrylate). nih.gov

Furthermore, eugenol-functionalized polyhedral oligomeric silsesquioxane has been used as a modifier for bismaleimide resins, demonstrating the versatility of incorporating this structural motif into different types of polymer systems to achieve desired performance characteristics. mdpi.com

A significant area of research is the use of this compound in the synthesis of monomers for advanced polymers, including bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET).

A notable example is the synthesis of a renewable dimethyl terephthalate (DMT)-like monomer from eugenol. rsc.org This process involves the Williamson etherification of eugenol with chloroacetic acid to produce this compound. rsc.org This is followed by esterification with methanol and a subsequent thiol-ene reaction on the allyl group to introduce another ester functionality, resulting in a diester monomer that is analogous to DMT. rsc.org This bio-based monomer can then be used in polycondensation reactions with diols to produce thermoplastic polyesters. rsc.orgrsc.org

These eugenol-derived polyesters have been synthesized with a range of linear aliphatic α,ω-diols, resulting in materials with varying thermal and mechanical properties. rsc.orgrsc.org The incorporation of the aromatic eugenol structure into the polyester (B1180765) chain has been shown to reduce crystallinity and influence the glass transition temperature. rsc.orgrsc.org While these materials are typically amorphous, they exhibit good thermal stability. rsc.orgrsc.org The development of such monomers from renewable resources like eugenol is a crucial step towards more sustainable polymer chemistry.

Monomer Synthesis StepReactantsProduct
Williamson Etherification Eugenol, Chloroacetic acid, NaOHThis compound
Esterification This compound, MethanolMethyl 2-(4-allyl-2-methoxyphenoxy)acetate
Thiol-ene Reaction Methyl 2-(4-allyl-2-methoxyphenoxy)acetate, Methyl thioglycolateMethyl 2-[2-methoxy-4-[3-(2-methoxy-2-oxoethyl)] thiopropyl]phenoxy acetate

Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering focus on the design and synthesis of functional materials through the control of intermolecular interactions. While research specifically on this compound in this context is emerging, the structural features of this molecule and related compounds suggest significant potential.

The presence of a carboxylic acid group in this compound makes it a prime candidate for forming predictable and robust hydrogen-bonding networks. Carboxylic acids are well-known for their ability to form strong hydrogen-bonded dimers and extended chains, which can be used to control the assembly of molecules in the solid state. The study of ammonium (B1175870) salts of phenoxyacetic acid and its derivatives has revealed the formation of two-dimensional layered structures based on intricate hydrogen-bonding motifs. nih.gov These structures often involve conjoined cyclic arrangements created by N-H···O and O-H···O interactions. nih.gov This suggests that this compound could be utilized to create similar layered or porous structures through co-crystallization with other molecules capable of complementary hydrogen bonding.

Furthermore, the synthesis of a eugenol-based diacetylene that forms crystals capable of undergoing solid-state polymerization is a compelling example of crystal engineering. acs.org In this work, the precise arrangement of the diacetylene monomers in the crystal lattice allows for a topochemical polymerization reaction to occur upon exposure to UV irradiation or even at room temperature, resulting in a conjugated polydiacetylene. acs.org This demonstrates how the principles of crystal engineering can be applied to eugenol derivatives to create highly ordered polymeric materials with interesting electronic and optical properties. acs.org The ability to functionalize eugenol, and by extension this compound, opens up possibilities for designing new monomers that can be pre-organized in the crystalline state for specific solid-state reactions.

Development of Chemical Probes and Ligand Scaffolds

The inherent structural features of this compound make it an excellent starting point for the development of chemical probes and ligand scaffolds for biological and chemical research.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. The this compound framework, derived from eugenol, provides a versatile scaffold for systematic chemical modifications to probe biological activity. ui.ac.idiomcworld.com

The eugenol scaffold itself has been the basis for the development of numerous derivatives with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. nih.govmdpi.cominnovareacademics.in By using this compound, researchers can systematically explore how modifications at three key positions affect biological function:

The Carboxylic Acid Group: Conversion to esters, amides, or other bioisosteres can influence polarity, solubility, and interactions with biological targets.

The Allyl Group: Modification of the double bond can impact metabolic stability and provide points for further conjugation.

The Aromatic Ring: While less commonly modified, substitution on the aromatic ring could further refine electronic and steric properties.

For example, the synthesis of acylated and nitro derivatives of eugenol has been shown to enhance antifungal activity. iomcworld.com Similarly, the development of eugenol derivatives containing a quinoline (B57606) moiety has yielded compounds with significant antileishmanial activity. iomcworld.com These examples underscore the potential of the eugenol backbone, and by extension the this compound framework, for generating diverse libraries of compounds for SAR studies.

Beyond its direct use in SAR studies, this compound serves as a valuable precursor for the synthesis of more complex and specialized chemical tools. The reactive handles on the molecule allow for its incorporation into larger molecular architectures.

The synthesis of 2-(4-Allyl-2-methoxy-phenoxy)-N,N-bis(2-hydroxyethyl) acetamide from eugenol derivatives demonstrates how the core structure can be elaborated to create molecules with different functionalities and potential applications. semanticscholar.org The allyl group is particularly useful for introducing functionalities via reactions like click chemistry, which has been used to create eugenol-derived glycoconjugates with antifungal properties. nih.gov

Furthermore, the eugenol scaffold has been employed in the design of fluorescent probes. For instance, new eugenol derivatives have been synthesized and evaluated for their potential in biological imaging applications. iomcworld.com The inherent properties of the this compound structure, combined with the potential for straightforward chemical modification, position it as a key building block for the next generation of specialized chemical tools for unraveling complex biological processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Allyl-2-methoxyphenoxy)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A documented route involves refluxing 4-Allyl-2-methoxyphenol with 4,5-dichlorophthalonitrile under nitrogen in dry ethanol with NaOH, followed by purification via column chromatography . Catalysts like CoCl₂, MnCl₂, or Zn(OAc)₂ in dimethylaminoethanol (DMAE) with 1,8-diazabicycloundec-7-ene (DBU) improve yields for metal-phthalocyanine derivatives. Optimizing reaction time (e.g., 1.25–24 hours) and temperature (45–100°C) is critical for minimizing side products .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., allyl and methoxy group signals) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify impurities under reverse-phase conditions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (-COOH) and allyl moieties.

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is stable under dry, inert (N₂) conditions at 2–8°C but degrades in the presence of moisture, heat (>100°C), strong acids/alkalis, or oxidizing agents (e.g., H₂O₂) . Use amber glass vials to prevent photodegradation. Compatibility testing with solvents (e.g., acetonitrile, DMSO) is advised to avoid precipitation or decomposition .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25–60°C. Monitor degradation via HPLC at timed intervals.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Light Sensitivity : Expose samples to UV-Vis light (200–800 nm) and analyze photodegradation products via LC-MS .

Q. What strategies are effective in evaluating the compound’s biological activity in pharmacological contexts?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like soluble epoxide hydrolase (sEH) using fluorescent substrates (e.g., 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., DP2 receptor antagonism) using HEK-293 cells expressing recombinant receptors .
  • In Vivo Models : Assess anti-inflammatory activity in adjuvant-induced arthritis (rats) or analgesic effects in acetic acid-induced writhing models .

Q. How should researchers approach toxicological profiling when existing data is limited?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Use MTT assays on human hepatocyte (HepG2) or keratinocyte (HaCaT) cell lines to determine IC₅₀ values .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Acute Toxicity (OECD 423) : Administer graded doses (5–2000 mg/kg) to rodents and monitor mortality, organ damage, and behavioral changes for 14 days .

Q. What are the approaches to synthesizing derivatives to modify physicochemical properties?

  • Methodological Answer :

  • Functional Group Substitution : Replace the allyl group with electron-withdrawing groups (e.g., -CN, -NO₂) to enhance metabolic stability .
  • Esterification : Convert the acetic acid moiety to methyl/ethyl esters to improve lipophilicity for blood-brain barrier penetration .
  • Metal Coordination : Synthesize phthalocyanine derivatives (e.g., Co²⁺, Mn³⁺ complexes) for catalytic or photosensitizing applications .

Q. How can computational methods elucidate reaction mechanisms in the compound’s synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., nucleophilic substitution) to identify rate-limiting barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. ethanol) on reaction pathways.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide derivative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.